molecular formula C16H12N2O2S B2371001 N-(1-benzofuran-5-yl)-N'-benzoylthiourea CAS No. 866017-44-9

N-(1-benzofuran-5-yl)-N'-benzoylthiourea

Cat. No. B2371001
CAS RN: 866017-44-9
M. Wt: 296.34
InChI Key: NKRHRPFRPHKIBX-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. Compounds containing a benzofuran ring structure have a wide range of biological and pharmacological activities . They are found in many natural products and synthetic compounds .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .


Molecular Structure Analysis

The benzofuran ring system is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, benzofuran analogues of amphetamine and methamphetamine have been studied for their metabolism and toxicological analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely. For instance, the compound “1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone” has a molecular formula of CHNO, an average mass of 249.219 Da, and a monoisotopic mass of 249.063721 Da .

Scientific Research Applications

Anticancer Properties

1-benzoyl-3-(1-benzofuran-5-yl)thiourea has shown promise as an anticancer agent . Research studies have explored its cytotoxic effects on cancer cells, particularly in vitro models. The compound’s ability to inhibit cell proliferation and induce apoptosis (programmed cell death) makes it an interesting candidate for further investigation in cancer therapy .

Agrochemicals and Crop Protection

Thioureas have been used in agrochemical formulations. Investigating the pesticidal or herbicidal properties of 1-benzoyl-3-(1-benzofuran-5-yl)thiourea could reveal its potential in crop protection.

Mechanism of Action

While the specific mechanism of action for “N-(1-benzofuran-5-yl)-N’-benzoylthiourea” is not available, some benzofuran derivatives are claimed to be agonists of the 5-HT2C receptor as well as a triple monoamine reuptake inhibitor .

Safety and Hazards

The safety and hazards of benzofuran derivatives can also vary. For example, “1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone” is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Therefore, the future research in this area might focus on developing new benzofuran derivatives with medicinal value .

properties

IUPAC Name

N-(1-benzofuran-5-ylcarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-15(11-4-2-1-3-5-11)18-16(21)17-13-6-7-14-12(10-13)8-9-20-14/h1-10H,(H2,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRHRPFRPHKIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzofuran-5-yl)-N'-benzoylthiourea

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